molecular formula C17H19ClN2OS B6503217 N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1396746-01-2

N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No. B6503217
CAS RN: 1396746-01-2
M. Wt: 334.9 g/mol
InChI Key: QUDVFSPHUAANSY-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide, also known as 4-chloro-N-(2-thienylmethyl)-1-piperidinecarboxamide, is a synthetic small molecule that has been studied for a variety of potential applications in scientific research. This molecule has been found to have a number of interesting properties that make it a valuable tool for research.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide(2-thienylmethyl)-1-piperidinecarboxamide has been studied for a variety of potential applications in scientific research. It has been found to have potential applications in the fields of medicinal chemistry, organic synthesis, and drug discovery. In medicinal chemistry, it has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In organic synthesis, it has been studied as a potential reagent for the synthesis of other compounds. In drug discovery, it has been studied as a potential lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide(2-thienylmethyl)-1-piperidinecarboxamide is not yet fully understood. However, it is believed that this molecule acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is thought that this molecule binds to the active site of the enzyme and prevents it from metabolizing the drug, thus increasing the bioavailability of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide(2-thienylmethyl)-1-piperidinecarboxamide have not been extensively studied. However, it is believed that this molecule may have an effect on the metabolism of drugs, as it has been found to inhibit cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also possible that this molecule may have other effects, such as on the immune system, but this has yet to be studied in detail.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide(2-thienylmethyl)-1-piperidinecarboxamide in laboratory experiments include its availability, its low cost, and its ease of synthesis. Additionally, this molecule has been found to have potential applications in a variety of scientific fields, making it a valuable tool for research. However, there are some limitations to using this molecule in laboratory experiments. For example, the mechanism of action of this molecule is not yet fully understood, and its biochemical and physiological effects have not been extensively studied.

Future Directions

The potential applications of N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide(2-thienylmethyl)-1-piperidinecarboxamide are vast and varied. Some potential future directions for research involving this molecule include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry, organic synthesis, and drug discovery. Additionally, it would be beneficial to investigate the potential of this molecule to be used as a lead compound for the development of new drugs. Finally, it would be useful to explore the use of this molecule as a tool for studying other biological processes, such as protein-protein interactions.

Synthesis Methods

N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide(2-thienylmethyl)-1-piperidinecarboxamide can be synthesized using two main methods: the Heck reaction and the Suzuki reaction. The Heck reaction involves the reaction of aryl halides with an alkyne in the presence of a palladium catalyst, while the Suzuki reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst. Both reactions can be used to synthesize N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide(2-thienylmethyl)-1-piperidinecarboxamide in a relatively short amount of time.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c18-15-5-3-13(4-6-15)12-19-17(21)20-9-7-14(8-10-20)16-2-1-11-22-16/h1-6,11,14H,7-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDVFSPHUAANSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide

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